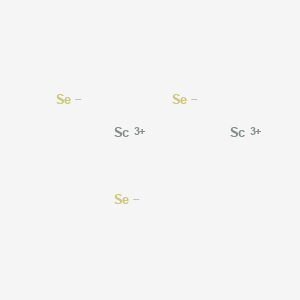
Scandium Selenide Sputtering Target
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Scandium Selenide Sputtering Target is an inorganic compound composed of scandium and selenium with the chemical formula Sc₂Se₃.
準備方法
Synthetic Routes and Reaction Conditions
Scandium Selenide Sputtering Target can be synthesized through a variety of methods. One common approach involves the direct combination of scandium and selenium at high temperatures. The reaction typically occurs in a sealed tube to prevent the escape of selenium vapor. The reaction can be represented as:
2Sc+3Se→Sc2Se3
Another method involves the reduction of scandium oxide with selenium in the presence of a reducing agent such as hydrogen gas. This method requires precise control of temperature and pressure to ensure the complete reduction of scandium oxide.
Industrial Production Methods
Industrial production of discandium triselenide often involves the use of high-temperature furnaces and controlled atmospheres to prevent oxidation. The process may include multiple steps of purification to achieve the desired purity level for specific applications.
化学反応の分析
Types of Reactions
Scandium Selenide Sputtering Target undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, discandium triselenide can form scandium oxide and selenium dioxide.
Reduction: It can be reduced back to its elemental components under specific conditions.
Substitution: this compound can participate in substitution reactions where selenium atoms are replaced by other chalcogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are often used.
Substitution: Reactions typically involve other chalcogenides like sulfur or tellurium under controlled conditions.
Major Products
Oxidation: Scandium oxide (Sc₂O₃) and selenium dioxide (SeO₂).
Reduction: Elemental scandium and selenium.
Substitution: Compounds like discandium trisulfide or discandium tritelluride.
科学的研究の応用
Scandium Selenide Sputtering Target has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other scandium and selenium compounds.
Biology: Research into its potential biological activities, including antioxidant properties, is ongoing.
Medicine: Studies are exploring its potential use in cancer treatment due to its unique properties.
Industry: It is used in the production of semiconductors and other electronic materials due to its electrical properties
作用機序
The mechanism by which discandium triselenide exerts its effects is primarily through its interaction with molecular targets in biological systems. It can modulate redox reactions, influencing cellular oxidative stress levels. The pathways involved include the regulation of antioxidant enzymes and the modulation of reactive oxygen species (ROS) levels .
類似化合物との比較
Similar Compounds
- Discandium trisulfide (Sc₂S₃)
- Discandium tritelluride (Sc₂Te₃)
- Antimony triselenide (Sb₂Se₃)
Uniqueness
Scandium Selenide Sputtering Target is unique due to its specific combination of scandium and selenium, which imparts distinct electrical and chemical properties. Compared to its sulfur and tellurium analogs, discandium triselenide exhibits different reactivity and stability profiles, making it suitable for specific applications in electronics and materials science .
特性
CAS番号 |
12166-43-7 |
|---|---|
分子式 |
Sc2Se3 |
分子量 |
326.8 g/mol |
IUPAC名 |
scandium(3+);selenium(2-) |
InChI |
InChI=1S/2Sc.3Se/q2*+3;3*-2 |
InChIキー |
TVTIIVFBPGNALZ-UHFFFAOYSA-N |
SMILES |
[Sc+3].[Sc+3].[Se-2].[Se-2].[Se-2] |
正規SMILES |
[Sc+3].[Sc+3].[Se-2].[Se-2].[Se-2] |
Key on ui other cas no. |
12166-43-7 |
同義語 |
discandium triselenide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















